TEI-9648
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Overview
Description
TEI-9648 is a Vitamin D3 Lactone analogue and a potent and specific antagonist of the Vitamin D receptor. It inhibits the genomic actions mediated by the Vitamin D receptor and the Vitamin D responsive element of 1α,25-dihydroxyvitamin D3. This compound also inhibits the differentiation of HL-60 cells induced by 1α,25-dihydroxyvitamin D3 .
Preparation Methods
TEI-9648 is synthesized through a series of chemical reactions involving the modification of the Vitamin D3 skeleton. The synthetic route typically involves the use of palladium-catalyzed coupling reactions or direct modification of the Vitamin D3 skeleton. The preparation of this compound requires precise control of reaction conditions to ensure the correct configuration of the lactone moiety .
Chemical Reactions Analysis
TEI-9648 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
TEI-9648 has several scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of Vitamin D receptor antagonists.
Biology: Investigated for its role in inhibiting the differentiation of leukemia cells.
Medicine: Potential applications in bone metabolism research and the treatment of diseases related to Vitamin D receptor activity.
Industry: Utilized in the development of new drugs targeting the Vitamin D receptor .
Mechanism of Action
TEI-9648 exerts its effects by binding to the Vitamin D receptor and inhibiting the receptor’s interaction with the Vitamin D responsive element. This inhibition prevents the activation of genes involved in cell differentiation and other genomic actions mediated by 1α,25-dihydroxyvitamin D3. The molecular targets of this compound include the Vitamin D receptor and associated coactivator proteins .
Comparison with Similar Compounds
TEI-9648 is similar to other Vitamin D3 Lactone analogues, such as TEI-9647. this compound has a consistently weaker suppressive effect compared to TEI-9647. Both compounds inhibit the differentiation of HL-60 cells, but this compound cannot induce cell differentiation even at higher concentrations. The unique lactone moiety of this compound contributes to its specific antagonistic activity .
Similar Compounds
- TEI-9647
- Other Vitamin D3 Lactone analogues .
Properties
IUPAC Name |
(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODSJHDCZTVAT-JXJLEVNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173388-21-1 |
Source
|
Record name | TEI 9648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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